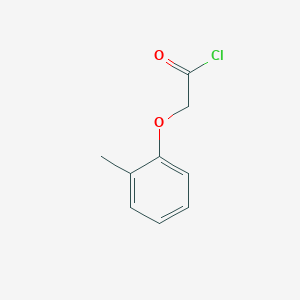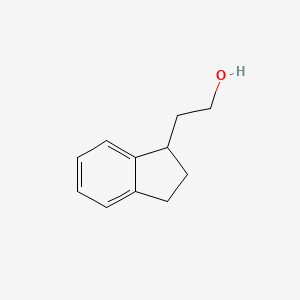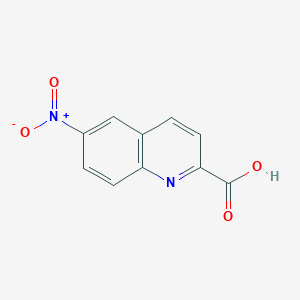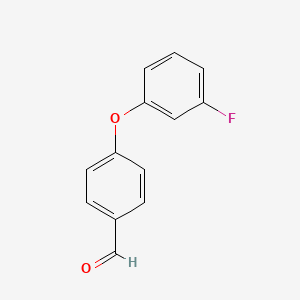
(2-Methylphenoxy)acetyl chloride
Vue d'ensemble
Description
“(2-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol. This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Methylphenoxy)acetyl chloride” consists of a chlorine atom (Cl) attached to an acetyl group (CH3CO-), which is further connected to a 2-methylphenoxy group . The exact 3D structure can be determined using computational chemistry methods .Chemical Reactions Analysis
Acid chlorides, including “(2-Methylphenoxy)acetyl chloride”, are highly reactive. They can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The reaction happens in two stages: an addition reaction followed by an elimination reaction .Physical And Chemical Properties Analysis
“(2-Methylphenoxy)acetyl chloride” is a liquid . Its physical and chemical properties, such as boiling point, can be determined using various analytical techniques .Applications De Recherche Scientifique
Biodevices
2-methacryloyloxyethyl phosphorylcholine (MPC) polymers have been used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . These polymers are used in the design and synthesis of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Organic Syntheses
Metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions, are used in different applications such as catalysts in chemical transformations . These transformations include oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications . They are also used as latent accelerators which increase selectivity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenoxy)acetyl chloride | |
CAS RN |
15516-43-5 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)




![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)






